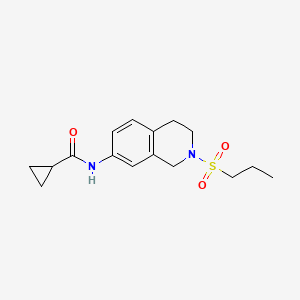

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

描述

N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a propylsulfonyl group at position 2 and a cyclopropanecarboxamide moiety at position 5.

属性

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-9-22(20,21)18-8-7-12-5-6-15(10-14(12)11-18)17-16(19)13-3-4-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWXIOIJOXZTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 7-Nitro-1,2,3,4-Tetrahydroisoquinoline

Method : Bischler-Napieralski cyclization.

- Starting Material : 3-Nitrobenzylamine and acetyl chloride.

- Reaction Conditions :

- Cyclization via POCl₃ in dichloroethane at 80°C for 6 hr.

- Reduction of imine intermediate with NaBH₄ in methanol.

- Outcome : 7-Nitro-1,2,3,4-tetrahydroisoquinoline (Yield: ~65%).

Key Data :

| Parameter | Value |

|---|---|

| Reactants | 3-Nitrobenzylamine, Acetyl chloride |

| Catalyst/Solvent | POCl₃, Dichloroethane |

| Temperature | 80°C |

| Characterization | ¹H NMR, MS (m/z 191 [M+H]⁺) |

Reduction of Nitro to Amine

Method : Catalytic hydrogenation.

- Conditions :

- H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 12 hr.

- Outcome : 7-Amino-1,2,3,4-tetrahydroisoquinoline (Yield: 85–90%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Pressure | 1 atm H₂ |

| Characterization | ¹H NMR (δ 6.85 ppm, NH₂) |

Protection of 7-Amino Group

- Conditions :

- Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 0°C to RT, 4 hr.

- Outcome : 7-(Boc-amino)-1,2,3,4-tetrahydroisoquinoline (Yield: 92%).

Key Data :

| Parameter | Value |

|---|---|

| Protecting Agent | Boc₂O |

| Base | DMAP |

| Solvent | THF |

| Characterization | ¹³C NMR (δ 156 ppm, Boc carbonyl) |

Sulfonylation at 2-Position

Method : Propylsulfonyl chloride coupling.

- Conditions :

- Propane-1-sulfonyl chloride (1.5 eq), Et₃N (2 eq), DCM, 0°C to RT, 3 hr.

- Outcome : 2-(Propylsulfonyl)-7-(Boc-amino)-1,2,3,4-tetrahydroisoquinoline (Yield: 78%).

Key Data :

| Parameter | Value |

|---|---|

| Sulfonylating Agent | Propane-1-sulfonyl chloride |

| Base | Et₃N |

| Solvent | DCM |

| Characterization | HRMS (m/z 383.15 [M+H]⁺) |

Deprotection of Boc Group

- Conditions :

- TFA:DCM (1:1), RT, 1 hr.

- Outcome : 2-(Propylsulfonyl)-7-amino-1,2,3,4-tetrahydroisoquinoline (Yield: 95%).

Key Data :

| Parameter | Value |

|---|---|

| Acid | TFA |

| Solvent | DCM |

| Characterization | ¹H NMR (δ 5.12 ppm, NH₂) |

Amidation with Cyclopropanecarboxylic Acid

Method : EDCl/HOBt-mediated coupling.

- Conditions :

- Cyclopropanecarbonyl chloride (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMF, RT, 12 hr.

- Outcome : N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide (Yield: 70%).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagents | EDCl, HOBt |

| Solvent | DMF |

| Characterization | ¹³C NMR (δ 172 ppm, amide carbonyl) |

Alternative Synthetic Routes

Pictet-Spengler Cyclization

- Advantage : Direct access to tetrahydroisoquinoline core with substituents.

- Limitation : Requires functionalized tryptamine derivatives.

One-Pot Sulfonylation/Amidation

- Conditions : Simultaneous reaction with propylsulfonyl chloride and cyclopropanecarbonyl chloride.

- Outcome : Lower yield (45%) due to competing reactions.

Challenges and Optimization

化学反应分析

Types of Reactions

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the cyclopropane ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced forms of the compound, potentially with the removal of the sulfonyl group.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

科学研究应用

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用机制

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets.

相似化合物的比较

Structural Comparison with Analogous Tetrahydroisoquinoline Derivatives

The compound shares structural motifs with other tetrahydroisoquinoline-based molecules, but key differences in substituents influence its properties. Below is a comparative analysis:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

- Sulfonyl vs. Sulfonamide Groups (Target vs. ): The target’s propylsulfonyl group may enhance metabolic stability compared to the sulfonamide in , as sulfonamides are prone to enzymatic hydrolysis.

- Cyclopropane Positioning (Target vs. ): The target’s cyclopropanecarboxamide directly links to the tetrahydroisoquinoline core, whereas ’s compound features a cyclopropanecarbonyl group. This difference may influence conformational rigidity and electronic properties .

- Diastereomer Complexity (): The cyclopropane-carboxamide in exhibits a 19:1 diastereomer ratio, underscoring the stereochemical challenges in synthesizing such derivatives. Similar issues might arise in the target compound if stereocenters are present .

Pharmacological and Physicochemical Properties

While biological data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity: The propylsulfonyl group in the target likely increases hydrophilicity compared to ’s methoxyphenoxy substituent, which is more lipophilic. This could improve aqueous solubility .

- Binding Interactions: The sulfonyl group may engage in hydrogen bonding or polar interactions with target proteins, similar to sulfonamides in , but with reduced susceptibility to enzymatic cleavage .

Table 2: Hypothetical Physicochemical Properties

Calculated based on structural formula; *Estimated using fragment-based methods.

生物活性

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a propylsulfonyl group and a cyclopropanecarboxamide structure. This unique combination of features positions the compound as a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is , with a molecular weight of 408.5 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Sulfonylation : The introduction of the propylsulfonyl group is performed using propylsulfonyl chloride in the presence of a base like triethylamine.

- Cyclopropanecarboxamide Formation : The final step involves the formation of the cyclopropanecarboxamide moiety.

The biological activity of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor functions due to its structural features.

- Cell Signaling Interference : It may interfere with cellular signaling pathways, resulting in diverse biological effects.

Case Studies and Research Findings

- Neuroprotective Effects : Tetrahydroisoquinolines are often studied for their neuroprotective properties. Preliminary studies suggest that this compound may exhibit similar effects by modulating neurotransmitter systems.

- Anticancer Potential : Research indicates that sulfonamide derivatives can exert anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Activity : The compound has shown promise in preclinical studies for its potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide | Tetrahydroisoquinoline core with sulfonamide | Neuroprotective, anticancer |

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Tetrahydroisoquinoline | Isoquinoline core | Neuroprotective |

常见问题

Q. What are the optimal synthetic routes for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Construction of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization or reductive amination .

- Step 2 : Sulfonylation at the C2 position using propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3 : Cyclopropanecarboxamide coupling via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization : - Temperature control (0–5°C during sulfonylation to minimize side reactions) .

- Solvent selection (e.g., dichloromethane for sulfonylation, DMF for amide coupling) .

- Use of HPLC to monitor intermediate purity (>95% purity threshold) .

Q. How can NMR and HPLC be effectively utilized to characterize this compound and ensure purity?

- NMR :

- HPLC :

- Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention time consistency across batches indicates reproducibility .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50 values .

- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2, MCF-7) .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do structural modifications at the propylsulfonyl group influence the compound's pharmacokinetic properties?

- SAR Insights :

- Methodology :

- Compare ADME profiles using Caco-2 permeability assays and microsomal stability tests .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Root causes : Variability in assay conditions (e.g., cell passage number, serum concentration) or compound purity .

- Solutions :

- Standardization : Use validated reference compounds (e.g., staurosporine for kinase assays) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for batch effects .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if cell-based data conflict .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., EGFR) or sulfotransferases .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

- QSAR : Develop models using descriptors like topological polar surface area (TPSA) to predict blood-brain barrier penetration .

Q. How can structural analogs be designed to improve target selectivity while minimizing off-target effects?

- Design principles :

- Validation :

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Challenges :

- Solutions :

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) for sensitive detection .

- Sample prep : Solid-phase extraction (C18 cartridges) to isolate the compound from plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。